Cas no 1261920-02-8 (2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid)

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1261920-02-8
- 2-AMINO-5-(4-FLUORO-2-HYDROXYPHENYL)NICOTINIC ACID
- DTXSID50687249
- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- MFCD18317111
- 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
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- MDL: MFCD18317111
- インチ: InChI=1S/C12H9FN2O3/c13-7-1-2-8(10(16)4-7)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H2,14,15)(H,17,18)
- InChIKey: LZZQNDWNNZSPBP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 248.05972032Da
- どういたいしつりょう: 248.05972032Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 96.4Ų
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB323639-5g |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |
1261920-02-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB323639-5 g |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)nicotinic acid, 95%; . |
1261920-02-8 | 95% | 5g |
€1159.00 | 2023-06-21 |
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acidに関する追加情報
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic Acid: A Comprehensive Overview
Introduction
2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid, a compound with CAS No. 1261920-02-8, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyridine ring system, which is substituted with an amino group at position 2, a carboxylic acid group at position 3, and a 4-fluoro-2-hydroxyphenyl group at position 5. The unique combination of these functional groups makes this molecule a promising candidate for various applications, particularly in drug discovery and development.
Structural Features and Synthesis
The molecular structure of 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is notable for its aromaticity and the presence of electron-donating and electron-withdrawing groups. The pyridine ring, being an aromatic six-membered ring with one nitrogen atom, serves as the core structure. The amino group (-NH₂) at position 2 introduces electron-donating properties, while the carboxylic acid group (-COOH) at position 3 contributes to acidity and potential hydrogen bonding capabilities. The 4-fluoro-2-hydroxyphenyl group at position 5 adds further complexity, introducing both hydroxyl (-OH) and fluoro (-F) substituents on the phenyl ring.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction steps while maintaining high stereochemical control.
Pharmacological Properties and Bioactivity
One of the most intriguing aspects of CAS No. 1261920-02-8 is its bioactivity profile. Studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development. Additionally, it has shown moderate activity against certain cancer cell lines, suggesting its potential role in anticancer therapy.
Recent research has focused on understanding the mechanism of action of this compound at the molecular level. Using advanced computational techniques such as molecular docking and dynamics simulations, scientists have identified key interactions between the compound and its target proteins. These studies reveal that the hydroxyl and fluoro groups on the phenyl ring play a critical role in stabilizing protein-ligand interactions.
Applications in Drug Discovery
The unique combination of functional groups in CAS No. 1261920-02-8 makes it an attractive scaffold for drug design. Its ability to modulate multiple biological pathways simultaneously suggests its potential as a multi-target drug candidate. Researchers are actively exploring its application in treating chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders like Alzheimer's disease.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals and materials science. Its ability to inhibit plant pathogens makes it a promising candidate for developing eco-friendly pesticides.
Safety and Toxicological Profile
As with any novel compound intended for therapeutic use, understanding its safety profile is crucial. Initial toxicological studies indicate that CAS No. 1261920-02-8 exhibits low acute toxicity in animal models. However, long-term toxicity studies are still underway to assess its safety for chronic use.
Recent advancements in predictive toxicology have enabled researchers to model the potential toxicity of this compound using computational methods. These models suggest that the compound is unlikely to cause genotoxicity or organ-specific toxicity at therapeutic doses.
Future Directions and Research Opportunities
The future of CAS No. 1261920-02-8 lies in further exploration of its therapeutic potential and optimization of its pharmacokinetic properties. Researchers are currently investigating methods to enhance its bioavailability by modifying its chemical structure or developing novel delivery systems such as nanoparticles or liposomes.
Collaborative efforts between academia and industry are expected to drive further innovation in this area. The integration of artificial intelligence (AI) into drug discovery pipelines may accelerate the identification of optimal analogs with improved efficacy and safety profiles.
In conclusion, CAS No. 1261920-02-8, or 2-Amino-5-(4-fluoro-
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